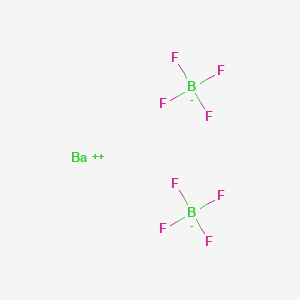

Barium tetrafluoroborate

Description

Properties

CAS No. |

13862-62-9 |

|---|---|

Molecular Formula |

B2BaF8 |

Molecular Weight |

310.9 g/mol |

IUPAC Name |

barium(2+);ditetrafluoroborate |

InChI |

InChI=1S/2BF4.Ba/c2*2-1(3,4)5;/q2*-1;+2 |

InChI Key |

XKIOEQAEFAWTOM-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |

Other CAS No. |

13862-62-9 |

Synonyms |

Barium tetrafluoroborate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Barium Tetrafluoroborate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium tetrafluoroborate (B81430), with the chemical formula Ba(BF₄)₂, is an inorganic salt that serves as a valuable compound in various scientific and industrial applications. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

Barium tetrafluoroborate is a white crystalline solid. While it is a stable compound, it is important to handle it with care due to the toxicity of barium compounds.[1] Upon heating to decomposition, it emits toxic fumes of fluoride.[1][2]

Quantitative Data Summary

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 13862-62-9 | [1][3][4] |

| Molecular Formula | B₂BaF₈ | [1][4] |

| Molecular Weight | 310.94 g/mol | [4] |

| Density | 3.85 g/cm³ (for the related barium borate) | [5] |

| Melting Point | Decomposes before melting | [6] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility in Water | Limited, with barium compounds generally exhibiting low solubility. | [7] |

Structure

This compound exists in both anhydrous and hydrated forms, with the trihydrate (Ba(BF₄)₂·3H₂O) being a common variant.[3] The structural characteristics of both forms have been elucidated through techniques such as single-crystal X-ray diffraction.[3]

Anhydrous this compound

In its anhydrous form, the barium ion (Ba²⁺) exhibits a high coordination number.[3] The tetrafluoroborate anion (BF₄⁻), typically considered weakly coordinating, demonstrates significant multidentate and bridging behavior in this compound.

This compound Trihydrate

The crystal structure of the trihydrate reveals a complex and well-defined three-dimensional network.[3] The barium ion is coordinated by water molecules, forming a cationic complex.[3] These hydrated barium cations and the tetrafluoroborate anions are arranged in a repeating pattern within the crystal lattice.[3] The presence of three water molecules per formula unit facilitates an extensive network of hydrogen bonds, which plays a crucial role in the stability of the crystal structure.[3] In the low-temperature modification of the trihydrate, the Ba²⁺ cation has a coordination number of 10, coordinated by seven fluorine atoms from six BF₄⁻ anions and three water molecules.[3]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through various methods, including direct synthesis and double displacement reactions.

1. Synthesis from Barium Carbonate and Fluoroboric Acid

This method involves the reaction of barium carbonate with fluoroboric acid, followed by crystallization.

-

Reactants: Barium carbonate (BaCO₃), Fluoroboric acid (HBF₄)

-

Procedure:

-

Carefully add a stoichiometric amount of barium carbonate to a solution of fluoroboric acid with constant stirring. The reaction will produce carbon dioxide gas, so ensure adequate ventilation.

-

Continue stirring until the effervescence ceases, indicating the completion of the reaction.

-

Filter the resulting solution to remove any unreacted barium carbonate or other solid impurities.

-

Concentrate the filtrate by controlled evaporation to induce crystallization of this compound.

-

Collect the crystals by filtration and dry them under vacuum.

-

2. Double Displacement Reaction

This method relies on the precipitation of this compound from a solution containing soluble barium and tetrafluoroborate salts.

-

Reactants: A soluble barium salt (e.g., barium chloride, BaCl₂) and a soluble tetrafluoroborate salt (e.g., sodium tetrafluoroborate, NaBF₄).

-

Procedure:

-

Prepare separate aqueous solutions of the barium salt and the tetrafluoroborate salt.

-

Slowly add the tetrafluoroborate salt solution to the barium salt solution with continuous stirring.

-

This compound will precipitate out of the solution due to its lower solubility.

-

Allow the precipitate to settle, then collect it by filtration.

-

Wash the precipitate with cold deionized water to remove any soluble impurities.

-

Dry the purified this compound crystals.

-

Analysis of this compound

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

1. X-ray Diffraction (XRD)

XRD is a powerful non-destructive technique used to identify the crystalline phases present in a material and to assess its purity.[3] The diffraction pattern of the synthesized product can be compared with known standards for this compound to confirm its identity and detect the presence of any crystalline impurities.

2. Titration for Barium Content

A direct titration method can be employed to determine the barium content in a sample, providing a measure of its purity.

-

Principle: A solution of the barium-containing sample is titrated with a standardized solution of a sulfate (B86663) salt (e.g., potassium sulfate, K₂SO₄). The barium ions react with the sulfate ions to form insoluble barium sulfate (BaSO₄). An indicator is used to signal the endpoint of the titration.

-

Procedure Outline:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water, potentially with the aid of a small amount of acid to ensure complete dissolution).

-

Add an appropriate indicator, such as tetrahydroxyquinone.

-

Titrate the sample solution with a standardized potassium sulfate solution until a distinct color change indicates the endpoint.

-

Calculate the percentage of barium in the sample based on the volume and concentration of the titrant used.

-

Visualizations

Synthesis of this compound via Double Displacement

The following diagram illustrates the logical workflow for the synthesis of this compound using a double displacement reaction.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 13862-62-9 [chemicalbook.com]

- 3. This compound Research Chemical [benchchem.com]

- 4. Barium fluoborate | B2BaF8 | CID 203099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Barium borate - Wikipedia [en.wikipedia.org]

- 6. Barium bis[tetrafluoridobromate(III)] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Synthesis of Anhydrous Barium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium tetrafluoroborate (B81430) (Ba(BF₄)₂) is an inorganic salt of significant interest in various fields of chemical research and development. In its anhydrous form, it serves as a valuable reagent and precursor in organic synthesis, materials science, and potentially in pharmaceutical applications. The tetrafluoroborate anion (BF₄⁻) is known for its non-coordinating nature, which makes it a useful counterion in reactions involving cationic species. This technical guide provides a comprehensive overview of the principal methods for the synthesis of anhydrous barium tetrafluoroborate, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Physicochemical Properties

A summary of the key physicochemical properties of anhydrous this compound is presented in the table below.

| Property | Value |

| Chemical Formula | Ba(BF₄)₂ |

| Molecular Weight | 310.9 g/mol [1] |

| Appearance | Colorless microcrystalline powder[1] |

| CAS Number | 13862-62-9[1][2] |

| Crystal Structure | Orthorhombic[1] |

Synthesis Methodologies

Several synthetic routes to anhydrous this compound have been established. The choice of method may depend on the desired purity, scale of the reaction, and the availability of starting materials. The following sections detail the most common and effective methods for its preparation.

Method 1: Synthesis via Reaction of Barium Carbonate with Fluoroboric Acid and Subsequent Dehydration

This method involves two main stages: the synthesis of hydrated this compound from barium carbonate and fluoroboric acid, followed by the thermal dehydration of the hydrated salt to obtain the anhydrous form.

Part A: Synthesis of Hydrated this compound (Ba(BF₄)₂·3H₂O)

This procedure is adapted from the synthesis of the trihydrate, which is a known stable hydrate (B1144303) of this compound.[1]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a beaker.

-

Reagents: Add a stoichiometric amount of barium carbonate (BaCO₃) to a 40% aqueous solution of tetrafluoroboric acid (HBF₄). The reaction should be performed cautiously as it involves the release of carbon dioxide gas.

-

Reaction: Stir the mixture at room temperature. The barium carbonate will gradually dissolve as it reacts with the acid.

-

Crystallization: Once the reaction is complete (i.e., no more gas evolution is observed), the resulting solution is subjected to slow evaporation at room temperature. This will yield small crystals of this compound trihydrate (Ba(BF₄)₂(H₂O)₃).

-

Isolation: The crystals are collected by filtration and washed with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: The collected crystals are then dried in a desiccator over a suitable drying agent.

Part B: Thermal Dehydration to Anhydrous this compound

The hydrated salt is heated to remove the water of crystallization. Care must be taken to control the temperature to avoid decomposition of the tetrafluoroborate anion.

Experimental Protocol:

-

Setup: Place the finely ground hydrated this compound in a porcelain crucible.

-

Heating: Heat the crucible in a furnace under a dry, inert atmosphere (e.g., nitrogen or argon). The temperature should be gradually increased to a range of 300-400 °C. This temperature range is suggested based on the dehydration of other barium salts.

-

Monitoring: The dehydration process can be monitored by observing the weight loss of the sample until a constant weight is achieved, corresponding to the complete removal of water.

-

Cooling and Storage: After complete dehydration, the crucible is cooled to room temperature in a desiccator to prevent rehydration. The resulting anhydrous this compound should be stored in a tightly sealed container in a dry environment.

Logical Workflow for Method 1:

References

Barium Tetrafluoroborate: A Comprehensive Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Barium Tetrafluoroborate (B81430) (Ba(BF₄)₂), detailing its chemical and physical properties, experimental protocols for its synthesis, and relevant safety information. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Core Properties of Barium Tetrafluoroborate

This compound is an inorganic salt that is utilized in various specialized research applications. It serves as a source of the weakly coordinating tetrafluoroborate anion (BF₄⁻), which is valued for its low nucleophilicity and coordination strength.[1] This property allows the cationic species in a reaction to be the primary reactive agent.[1]

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source |

| CAS Number | 13862-62-9 | [1][2][3][4][5] |

| Molecular Formula | B₂BaF₈ | [1][4][5] |

| Molecular Weight | 310.9 g/mol | [1] |

| Density | 3.19 g/cm³ | |

| Melting Point | 364 °C | |

| Crystal System (Anhydrous) | Monoclinic | [6] |

| Space Group (Anhydrous) | P 1 21/n 1 | [6] |

| Unit Cell Parameters (Anhydrous) | a = 8.339 Å, b = 16.53 Å, c = 10.212 Å, β = 106.64° | [6] |

| Crystal System (Hydrated - Ba(BF₄)₂·3H₂O) | Orthorhombic | [1] |

| Space Group (Hydrated - Ba(BF₄)₂·3H₂O) | Pbca | [1] |

| Unit Cell Parameters (Hydrated - Ba(BF₄)₂·3H₂O) | a = 10.036 Å, b = 11.852 Å, c = 14.850 Å | [1] |

Experimental Protocols: Synthesis of this compound

There are several established methods for the synthesis of this compound. Below are detailed protocols for two common laboratory-scale preparations.

Method 1: Synthesis from Barium Carbonate and Fluoroboric Acid

This method is based on the acid-base reaction between barium carbonate and fluoroboric acid, yielding this compound, water, and carbon dioxide. This approach is suitable for producing hydrated forms of the salt, which can then be dehydrated.[1]

Reaction: BaCO₃ + 2HBF₄ → Ba(BF₄)₂ + H₂O + CO₂

Materials:

-

Barium Carbonate (BaCO₃)

-

40% Aqueous solution of Tetrafluoroboric Acid (HBF₄)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Beaker and crystallizing dish

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a beaker containing a magnetic stir bar on a stirrer with heating capabilities.

-

Reactant Addition: Carefully and slowly add a stoichiometric amount of Barium Carbonate to a 40% aqueous solution of Tetrafluoroboric Acid with continuous stirring. The addition should be gradual to control the effervescence from the evolution of carbon dioxide gas.

-

Dissolution and Reaction: Gently heat the mixture to facilitate the reaction and ensure complete dissolution of the barium carbonate.

-

Crystallization: Once the reaction is complete and a clear solution is obtained, transfer the solution to a crystallizing dish. Allow for slow evaporation of the solvent at room temperature or with gentle heating to induce crystallization of this compound dihydrate (Ba(BF₄)₂·2H₂O).[1]

-

Isolation: Collect the resulting crystals by vacuum filtration and wash with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the hydrated crystals in a drying oven at a temperature of 100°C to obtain the anhydrous form.[1]

Method 2: Double Displacement Synthesis

This method involves the reaction of a soluble barium salt with a soluble tetrafluoroborate salt in an aqueous solution, leading to the precipitation of the less soluble this compound.[1]

Reaction: BaCl₂ (aq) + 2CsBF₄ (aq) → Ba(BF₄)₂ (s) + 2CsCl (aq)

Materials:

-

Barium Chloride (BaCl₂)

-

Caesium Tetrafluoroborate (CsBF₄)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers

-

Filtration apparatus

Procedure:

-

Preparation of Reactant Solutions: Prepare separate aqueous solutions of Barium Chloride and Caesium Tetrafluoroborate by dissolving the salts in deionized water.

-

Reaction: While stirring, slowly add the Caesium Tetrafluoroborate solution to the Barium Chloride solution. The formation of a precipitate should be observed.

-

Precipitation and Digestion: Continue stirring for a period to ensure complete reaction and precipitation. Gentle heating can be applied to aid in the formation of larger, more easily filterable crystals (digestion).

-

Isolation: Isolate the this compound precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold deionized water to remove the soluble caesium chloride byproduct and any unreacted starting materials.

-

Drying: Dry the purified this compound in a drying oven at an appropriate temperature to remove residual water.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from Barium Carbonate and Fluoroboric Acid.

Safety and Handling

This compound is toxic if ingested. When heated to decomposition, it emits toxic fumes of fluorides. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. This compound | 13862-62-9 [chemicalbook.com]

- 3. This compound CAS#: 13862-62-9 [m.chemicalbook.com]

- 4. Barium fluoborate | B2BaF8 | CID 203099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. SID 385848710 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Barium Tetrafluoroborate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of barium tetrafluoroborate (B81430) trihydrate, Ba(BF₄)₂·3H₂O. The information presented is collated from contemporary crystallographic studies, offering detailed data on its room- and low-temperature phases, experimental protocols for its characterization, and a discussion of its relevance in scientific research.

Introduction

Barium tetrafluoroborate trihydrate is an inorganic salt that has recently been the subject of detailed structural analysis. It is of interest to researchers in inorganic and materials chemistry due to its phase transition at low temperatures, which involves a change in crystal symmetry and coordination environment. Understanding such phase transitions is crucial for the development of new materials with specific thermal or structural properties. While soluble barium compounds are known to be toxic, and the tetrafluoroborate anion is a common non-coordinating anion in synthesis, there is no evidence in the current scientific literature to suggest that this compound trihydrate has specific applications in biological signaling pathways or as a direct component in drug development.[1][2] Its primary relevance to the target audience lies in its well-characterized structural chemistry, which can serve as a model system for understanding crystal packing, hydrogen bonding, and phase transitions in hydrated salts.

Crystallographic Data

This compound trihydrate is known to exist in two crystalline forms: an orthorhombic phase at room temperature and a monoclinic phase at low temperatures. The transition between these two phases occurs between 280 and 300 K.[3][4] The detailed crystallographic data for both phases are summarized below.

Room-Temperature Orthorhombic Phase (300 K)

The room-temperature structure was determined by Charkin et al. (2023).

| Parameter | Value |

| Chemical Formula | Ba(BF₄)₂·3H₂O |

| Formula Weight | 365.00 g/mol |

| Crystal System | Orthorhombic |

| Space Group | C222₁ |

| a | 7.1763 (6) Å |

| b | 18.052 (2) Å |

| c | 7.1631 (6) Å |

| α, β, γ | 90° |

| Cell Volume | 927.93 (15) ų |

| Z | 4 |

Low-Temperature Monoclinic Phase (150 K)

The low-temperature structure was determined by Goreshnik et al. (2023).[3][4][5] The full crystallographic data for this phase is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2267617.[3][4]

| Parameter | Value |

| Chemical Formula | Ba(BF₄)₂·3H₂O |

| Formula Weight | 365.00 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 7.0550 (4) Å |

| b | 7.1706 (3) Å |

| c | 9.4182 (6) Å |

| α, γ | 90° |

| β | 109.295 (7)° |

| Cell Volume | 449.68 (5) ų |

| Z | 2 |

Selected Bond Distances (Å)

| Phase | Bond | Distance Range (Å) |

| Room-Temperature | Ba—F | 2.729 (4) – 2.843 (17) |

| Low-Temperature | Ba—F | 2.698 (7) – 3.035 (8) |

| Ba—O | 2.777 (9) – 2.821 (8) | |

| B—F | 1.352 (12) – 1.406 (16) |

Experimental Protocols

The structural data presented were obtained through single-crystal X-ray diffraction. The general experimental workflow is outlined below.

Synthesis of Single Crystals

Single crystals of this compound trihydrate were grown from an aqueous solution.[3] The synthesis procedure is as follows:

-

Barium carbonate (BaCO₃) is added in small portions to a 40 wt% solution of tetrafluoroboric acid (HBF₄).

-

The reaction proceeds with the release of carbon dioxide gas.

-

After the gas evolution ceases, the resulting solution is decanted to remove any residual barium carbonate.

-

The solution is then allowed to evaporate at room temperature, which yields small, suitable single crystals of Ba(BF₄)₂·3H₂O.

Single-Crystal X-ray Diffraction

The determination of the crystal structures involved the following key steps:

-

Crystal Mounting: A suitable single crystal was selected and mounted on a goniometer head.

-

Data Collection: The crystal was cooled to the desired temperature (300 K for the room-temperature phase and 150 K for the low-temperature phase) in a stream of cold nitrogen gas. X-ray diffraction data were collected using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Reduction: The raw diffraction images were processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods or Patterson synthesis and then refined by full-matrix least-squares on F². All non-hydrogen atoms were typically refined with anisotropic displacement parameters. Hydrogen atoms of the water molecules were located from the difference Fourier maps and refined with appropriate restraints.

Structural Description and Phase Transition

At room temperature, the barium ion is coordinated by fluorine and oxygen atoms in a complex polyhedron. Upon cooling, the crystal undergoes a phase transition to a monoclinic system. This transition is accompanied by a change in the coordination environment of the barium ion and a disordering of one of the coordinating water molecules in the low-temperature phase.[3] The structure of the low-temperature modification features extensive O—H···F and O—H···O hydrogen bonding between the water molecules and the tetrafluoroborate anions, which plays a significant role in stabilizing the crystal packing.[4][5]

Concluding Remarks

The crystal structure of this compound trihydrate has been thoroughly characterized in both its room- and low-temperature phases. The detailed crystallographic data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of inorganic chemistry, materials science, and crystallography. The phase transition observed in this compound offers a case study for understanding the subtle interplay of coordination, hydrogen bonding, and crystal packing in hydrated inorganic salts. There is currently no known direct application of this compound in drug development or biological signaling.

References

- 1. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Low-temperature modification of Ba(BF4)2(H2O)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Low-temperature modification of Ba(BF4)2(H2O)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Barium Tetrafluoroborate: An In-depth Technical Guide to its Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of barium tetrafluoroborate (B81430) in aqueous and organic media. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, a summary of available qualitative solubility information, and a logical workflow for solubility determination.

Quantitative Solubility Data

Exhaustive searches of scientific databases and chemical supplier information have yielded limited specific quantitative data on the solubility of barium tetrafluoroborate. The available information is often qualitative and, in some cases, contradictory. To facilitate direct comparison and highlight the current knowledge gaps, the qualitative solubility information is summarized below.

| Solvent | Formula | Temperature (°C) | Solubility | Observations |

| Water | H₂O | Not Specified | Soluble (general for many barium salts)[1][2], Low Solubility[3] | The solubility of barium compounds in water can be influenced by pH, with increased solubility in acidic conditions.[2] |

| Polar Organic Solvents (e.g., Methanol, Ethanol, Acetonitrile) | Various | Not Specified | Data Not Available | Ionic compounds like tetrafluoroborate salts tend to be more soluble in polar solvents.[4] |

| Non-Polar Organic Solvents (e.g., Hexane, Toluene) | Various | Not Specified | Expected to be Poor | Ionic salts generally exhibit poor solubility in non-polar solvents.[4] |

Note to Researchers: The lack of precise, publicly available quantitative solubility data for this compound underscores the necessity for experimental determination for any application requiring this information. The experimental protocol provided in the subsequent section offers a robust methodology for this purpose.

Experimental Protocol: Determination of this compound Solubility

The following protocol details the isothermal equilibrium gravimetric method, a reliable and widely adopted technique for determining the solubility of a solid in a liquid solvent.[3][5] This method is based on achieving a state of equilibrium between the undissolved solute and its saturated solution at a constant temperature.

2.1. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol, methanol)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with a hotplate

-

Temperature probe

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed drying vials

-

Drying oven

2.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Place the sealed container in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation. The exact time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.[6][7]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution during transfer.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The drying temperature should be chosen based on the boiling point of the solvent and the thermal stability of the solute.

-

Periodically remove the vial from the oven, allow it to cool to room temperature in a desiccator, and weigh it.

-

Continue the drying process until a constant weight is achieved, indicating that all the solvent has been removed.[3][5]

-

2.3. Data Calculation

The solubility can be calculated using the following formulas:

-

Mass of the saturated solution (m_solution): m_vial+solution - m_empty_vial

-

Mass of the dissolved this compound (m_solute): m_vial+dried_solute - m_empty_vial

-

Mass of the solvent (m_solvent): m_solution - m_solute

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

Solubility ( g/100 mL solvent): (m_solute / V_solvent) * 100 (where V_solvent is the initial volume of solvent, and its density may be required for precise calculations).

Visualizations

3.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

A Technical Guide to the Thermal Decomposition of Barium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of barium tetrafluoroborate (B81430) (Ba(BF₄)₂). While specific quantitative experimental data for the thermal decomposition of pure barium tetrafluoroborate is not extensively detailed in publicly available literature, this document outlines the expected decomposition pathways and products based on the known behavior of similar metal tetrafluoroborate compounds. It also details the key analytical techniques and experimental protocols required to fully characterize this process. This guide serves as a foundational resource for researchers investigating the thermal properties of this compound and its potential applications.

Introduction to this compound

This compound, with the chemical formula Ba(BF₄)₂, is an inorganic salt that serves as a source of the weakly coordinating tetrafluoroborate anion (BF₄⁻).[1] The tetrafluoroborate anion is notable for its low nucleophilicity and coordinating ability. This compound can exist in both anhydrous and hydrated forms, with the trihydrate, Ba(BF₄)₂·3H₂O, being a common variant.[1] The thermal stability and decomposition characteristics of this compound are critical for its application in various fields, including materials science and as a precursor in chemical synthesis. Understanding its behavior at elevated temperatures is essential for ensuring process safety and achieving desired reaction outcomes.

Analytical Techniques for Studying Thermal Decomposition

The thermal decomposition of materials is typically investigated using a suite of thermoanalytical techniques that provide information on mass changes, thermal events, and the identity of evolved products as a function of temperature.

-

Thermogravimetric Analysis (TGA): TGA is a fundamental technique used to measure the change in mass of a sample as it is heated at a controlled rate.[2] This allows for the determination of decomposition temperatures, the quantification of mass loss at each stage, and the identification of the stoichiometry of decomposition reactions.[2]

-

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA measures the temperature difference between a sample and an inert reference material as they are heated, revealing exothermic and endothermic events such as phase transitions and decomposition.[3] DSC measures the heat flow required to maintain the sample and reference at the same temperature, providing quantitative data on the enthalpy of these transitions.

-

Evolved Gas Analysis-Mass Spectrometry (EGA-MS): This powerful combination directly identifies the gaseous products evolved during thermal decomposition. The outlet of a thermogravimetric analyzer is coupled to a mass spectrometer, which analyzes the composition of the gas stream in real-time as the sample is heated.[4][5][6][7]

Expected Thermal Decomposition Pathway of this compound

Based on the thermal behavior of other metal tetrafluoroborates, the decomposition of this compound is expected to proceed in a multi-step process.

For the hydrated form, Ba(BF₄)₂·3H₂O:

-

Dehydration: The initial stage of decomposition will involve the loss of water molecules to form the anhydrous salt. This is typically an endothermic process observed at relatively low temperatures.

-

Decomposition of the Anhydrous Salt: The anhydrous Ba(BF₄)₂ will then decompose at higher temperatures. This process is expected to yield solid barium fluoride (B91410) (BaF₂) and gaseous boron trifluoride (BF₃).

The overall expected decomposition reaction for the anhydrous salt is:

Ba(BF₄)₂(s) → BaF₂(s) + 2BF₃(g)

The following diagram illustrates the logical flow of the expected decomposition.

Caption: Expected decomposition pathway of hydrated this compound.

Quantitative Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (TGA) | Endotherm/Exotherm (DTA/DSC) | Evolved Gas (MS) | Solid Residue |

| Dehydration | TBD | TBD | Endothermic | H₂O | Ba(BF₄)₂ |

| Decomposition | TBD | TBD | Endothermic | BF₃ | BaF₂ |

TBD: To Be Determined through experimental analysis.

Experimental Protocols

A comprehensive study of the thermal decomposition of this compound would involve the following experimental protocol:

Objective: To determine the decomposition temperatures, mass loss, thermal events, and gaseous products of the thermal decomposition of this compound.

Materials:

-

This compound (anhydrous and/or hydrated)

-

High purity inert gas (e.g., Nitrogen, Argon) for TGA/DTA/DSC and carrier gas for MS

-

Reference material for DTA/DSC (e.g., calcined alumina)

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC)

-

Quadrupole Mass Spectrometer coupled to the TGA outlet (TGA-MS)

Procedure:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina, platinum).

-

TGA/DTA/DSC Analysis:

-

The crucible is placed in the TGA/DTA/DSC instrument.

-

The system is purged with an inert gas at a constant flow rate (e.g., 50-100 mL/min) to provide an inert atmosphere.

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass loss (TGA) and temperature difference or heat flow (DTA/DSC) are recorded as a function of temperature.

-

-

Evolved Gas Analysis (TGA-MS):

-

The TGA is interfaced with the mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

The experiment is run under the same conditions as the TGA/DTA/DSC analysis.

-

The mass spectrometer is set to scan a relevant mass-to-charge ratio (m/z) range to detect expected products (e.g., m/z 18 for H₂O, and characteristic fragments for BF₃).

-

The ion intensity for specific m/z values is plotted against temperature to create an evolved gas profile.

-

-

Data Analysis:

-

The TGA curve is analyzed to determine the onset and completion temperatures of each decomposition step and the corresponding percentage mass loss.

-

The DTA/DSC curve is analyzed to identify the temperatures of endothermic and exothermic events.

-

The TGA-MS data is analyzed to correlate the evolution of specific gases with the mass loss steps observed in the TGA.

-

The solid residue after decomposition can be analyzed by techniques such as X-ray Diffraction (XRD) to confirm its composition.

-

The following diagram illustrates a typical experimental workflow for this type of analysis.

Caption: A generalized workflow for the thermal analysis of materials.

Conclusion

While a detailed, quantitative description of the thermal decomposition of this compound is not extensively documented in readily accessible literature, this guide provides a robust framework for understanding and investigating this process. The expected decomposition pathway involves dehydration followed by the decomposition of the anhydrous salt to barium fluoride and boron trifluoride. The experimental protocols and analytical techniques outlined herein offer a clear path for researchers to obtain the specific quantitative data necessary for their applications. Further experimental investigation is crucial to fully elucidate the precise thermal decomposition characteristics of this compound.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. Barium fluoborate | B2BaF8 | CID 203099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Safe Handling of Barium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for Barium tetrafluoroborate (B81430) (Ba(BF₄)₂). The information is compiled and presented to meet the needs of laboratory personnel, ensuring safe and compliant use of this chemical.

Chemical and Physical Properties

Barium tetrafluoroborate is an inorganic salt that is important in specialized research applications.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 13862-62-9 | [2][3][4] |

| Molecular Formula | B₂BaF₈ | [2][3] |

| Molecular Weight | 310.94 g/mol | [1][3] |

| Appearance | Crystalline powder | [5] |

| Odor | Odorless | [6] |

Toxicological Data

This compound is classified as toxic if swallowed.[7][8] The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[9] Acute toxicity data is summarized below.

| Parameter | Value | Species | Source |

| Oral LD₅₀ | 250 mg/kg | Rat | [2][4][10] |

Symptoms of acute exposure can appear rapidly, within an hour of ingestion, and include abdominal pain, nausea, vomiting, and diarrhea.[11] Severe exposure can lead to more critical health effects such as hypokalemia, ventricular dysrhythmias, and respiratory failure.[11]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Flammable Solid | Category 1 | H228: Flammable solid |

| Substances which, in contact with water, emit flammable gases | Category 1 | H260: In contact with water releases flammable gases which may ignite spontaneously |

Source: Sigma-Aldrich Safety Data Sheet[7]

When heated to decomposition, it emits toxic fumes of fluorides.[2][4][10]

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed protocols for the safe handling and response to emergencies are critical for minimizing risk in a laboratory setting.

4.1. Standard Handling Protocol

This workflow outlines the essential steps for the routine handling of this compound in a research environment.

Caption: Standard Laboratory Handling Workflow for this compound.

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.[12]

| PPE Type | Specification | Purpose |

| Eye Protection | Chemical safety goggles or face shield.[7][8] | To protect against splashes and dust. |

| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber).[12][13] | To prevent skin contact. |

| Body Protection | Lab coat or chemical-resistant clothing.[12][13] | To protect the skin from contact. |

| Respiratory Protection | NIOSH/MSHA approved respirator where dust is generated.[9] | To prevent inhalation of dust. |

4.3. Emergency Response Protocol: Spills

In the event of a spill, the following procedure should be followed.

Caption: Emergency Spill Response Protocol for this compound.

4.4. First Aid Measures

Immediate first aid is crucial in the event of accidental exposure.

| Exposure Route | First Aid Protocol |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor.[7][8] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[7][8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[5][7] Seek immediate medical attention.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] Seek immediate medical attention.[5][8] |

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

5.1. Storage Conditions

| Requirement | Details |

| Container | Store in a tightly sealed container.[9] |

| Atmosphere | Handle and store under inert gas (e.g., argon). Protect from moisture.[7][9] |

| Location | Store in a cool, dry, well-ventilated area.[9] Keep locked up or in an area accessible only to qualified persons.[7] |

| Incompatibilities | Keep away from heat, sources of ignition, water, acids, and combustible materials.[6][7][8][9] |

5.2. Disposal

Waste from this compound must be treated as hazardous.

Caption: Hazardous Waste Disposal Workflow for this compound.

Fire-Fighting Measures

This compound is a flammable solid and reacts with water to release flammable gases.[7]

| Aspect | Instruction |

| Suitable Extinguishing Media | Dry powder, Carbon dioxide (CO₂).[7][14] |

| Unsuitable Extinguishing Media | Water, Foam.[7] |

| Special Hazards | In a fire, may produce toxic fumes of fluorides and barium oxide.[2][7] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[7][8] |

This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for the product you are using and follow all institutional safety protocols.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Barium fluoborate | B2BaF8 | CID 203099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13862-62-9 [chemicalbook.com]

- 5. basstechintl.com [basstechintl.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. Barium - ESPI Metals [espimetals.com]

- 10. This compound CAS#: 13862-62-9 [m.chemicalbook.com]

- 11. wikem.org [wikem.org]

- 12. benchchem.com [benchchem.com]

- 13. gelest.com [gelest.com]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide on the Discovery and History of Barium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium tetrafluoroborate (B81430), Ba(BF₄)₂, is an inorganic salt that has found utility in various chemical applications, notably as a precursor in the synthesis of other tetrafluoroborates and as a component in fluxes and specialized optical materials. While a singular, celebrated moment of discovery for barium tetrafluoroborate is not prominent in the historical chemical literature, its existence and preparation are intrinsically linked to the burgeoning field of fluorine chemistry in the late 19th and early 20th centuries. This guide provides a comprehensive overview of the historical context of its synthesis, key experimental protocols, and its indirect relevance to the development of fluorinated organic molecules pertinent to the pharmaceutical industry.

Historical Context and Discovery

The history of this compound is not marked by a single definitive discovery but rather an emergence from the broader investigation of fluorine-containing compounds. The element barium was first isolated by Sir Humphry Davy in 1808, and its basic compounds were known throughout the 19th century.[1] The tetrafluoroborate anion (BF₄⁻) gained significant attention with the development of the Balz-Schiemann reaction in 1927 by German chemists Günther Balz and Günther Schiemann. This reaction provided a reliable method for introducing fluorine into aromatic rings via the thermal decomposition of aryldiazonium tetrafluoroborates.

While the Balz-Schiemann reaction itself does not directly involve the synthesis of this compound, it signifies a period of intense research into tetrafluoroborate salts. It is highly probable that this compound was first synthesized and characterized in the early 20th century, or possibly the late 19th century, during systematic studies of the salts of fluoroboric acid (HBF₄) with various metals, including the alkaline earth metals.

Early synthetic chemistry often involved straightforward salt formation reactions. The preparation of this compound can be achieved through several classical methods, suggesting its accessibility to chemists of that era. These methods include the reaction of barium carbonate or barium hydroxide (B78521) with fluoroboric acid.

Physicochemical Properties

This compound is a white crystalline solid. While detailed historical quantitative data on its physicochemical properties are scarce, modern data provides a clear profile of the compound.

| Property | Value |

| Molecular Formula | Ba(BF₄)₂ |

| Molar Mass | 310.9 g/mol [2] |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| CAS Number | 13862-62-9[2] |

Key Experimental Protocols

Synthesis from Barium Carbonate and Fluoroboric Acid

This method represents a classic and straightforward acid-base reaction.

Reaction: BaCO₃ + 2HBF₄ → Ba(BF₄)₂ + H₂O + CO₂

Protocol:

-

To a stirred aqueous solution of fluoroboric acid (HBF₄), slowly add an equimolar amount of barium carbonate (BaCO₃) powder in small portions to control the effervescence of carbon dioxide.

-

Continue stirring until the cessation of gas evolution, indicating the complete reaction of the barium carbonate.

-

The resulting solution contains aqueous this compound.

-

The solid this compound can be obtained by the evaporation of the water. For the anhydrous salt, further drying under vacuum at an elevated temperature is necessary.[2]

Synthesis via Double Displacement

This method relies on the precipitation of a less soluble salt to drive the reaction.

Reaction: BaCl₂ + 2AgBF₄ → Ba(BF₄)₂ + 2AgCl (s)

Protocol:

-

Prepare aqueous solutions of barium chloride (BaCl₂) and silver tetrafluoroborate (AgBF₄).

-

Mix the two solutions with stirring. A white precipitate of silver chloride (AgCl) will form immediately.

-

Filter the mixture to remove the silver chloride precipitate.

-

The filtrate is an aqueous solution of this compound.

-

The solid product can be isolated by evaporation of the solvent.

Anhydrous Synthesis

For applications requiring the anhydrous salt, a direct reaction can be employed.

Reaction: BaF₂ + 2BrF₃ → Ba(BF₄)₂ + 2BrF

Protocol:

-

In a suitable inert atmosphere and with appropriate safety precautions due to the reactivity of bromine trifluoride, react barium fluoride (B91410) (BaF₂) with bromine trifluoride (BrF₃).

-

This direct reaction yields anhydrous this compound as a colorless microcrystalline powder.[2]

Role in Organic Synthesis and Drug Development

While this compound itself is not a direct therapeutic agent, its significance to the pharmaceutical industry is rooted in the broader importance of fluorine-containing compounds. The introduction of fluorine atoms into drug molecules can significantly alter their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic properties.

The historical gateway to many fluorinated aromatic compounds was the Balz-Schiemann reaction. This reaction proceeds through an aryldiazonium tetrafluoroborate intermediate, which upon heating, yields the corresponding aryl fluoride.

Logical Workflow: Role in Fluorinated Molecule Synthesis

Caption: Logical workflow of the Balz-Schiemann reaction.

This compound can serve as a source of the tetrafluoroborate anion in certain contexts, although alkali metal tetrafluoroborates are more commonly used. The development of synthetic methodologies for fluorination, such as the Balz-Schiemann reaction, was a critical step that enabled medicinal chemists to explore the chemical space of fluorinated organic compounds, ultimately leading to the discovery of numerous modern pharmaceuticals.

Experimental Workflows and Diagrams

General Synthesis Workflow for this compound

The following diagram illustrates a generalized workflow for the laboratory preparation of this compound from a barium salt and a source of the tetrafluoroborate anion.

Caption: General experimental workflow for synthesis.

Conclusion

The discovery and history of this compound are subtly woven into the fabric of advancing inorganic and organic fluorine chemistry. While it may not have a standalone discovery narrative, its preparation and properties were undoubtedly explored during a period of intense scientific inquiry into fluorine-containing compounds. Its primary historical and ongoing relevance to drug development is indirect, stemming from the crucial role of the tetrafluoroborate anion in the synthesis of fluorinated aromatic molecules, which are a cornerstone of modern medicinal chemistry. The experimental protocols for its synthesis are straightforward, reflecting the classical chemical principles of the era in which it likely first came to be known.

References

Theoretical Insights into Barium Tetrafluoroborate: A Technical Guide for Advanced Research

An In-depth Analysis of the Structural and Vibrational Properties of Solid-State Barium Tetrafluoroborate (B81430) Hydrate

Due to a notable absence of theoretical studies on the isolated, gas-phase barium tetrafluoroborate (Ba(BF4)2) molecule in existing literature, this technical guide will focus on the more extensively characterized solid-state hydrated form, Ba(BF4)2·3H2O. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals by outlining the known structural parameters from experimental studies and providing a detailed, proposed theoretical protocol for future computational investigations.

Crystalline Structure of this compound Trihydrate

Experimental studies have successfully characterized the crystal structure of this compound trihydrate (Ba(BF4)2·3H2O), revealing a phase transition at lower temperatures. The crystallographic data for both the room-temperature and low-temperature modifications are summarized below, providing a crucial benchmark for computational modeling.

Recent research has elucidated the orthorhombic crystal structure of Ba(BF4)2·3H2O at room temperature.[1] Upon cooling, the compound undergoes a phase transition to a monoclinic structure.[1][2] The structure of the low-temperature modification features O-H···F and O-H···O hydrogen bonding between the water molecules and the tetrafluoroborate anions.[1][2]

| Parameter | Room-Temperature Modification (300 K) | Low-Temperature Modification (150 K) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | C222₁ | P2₁ |

| a (Å) | 7.1763 (6) | 7.0550 (4) |

| b (Å) | 18.052 (2) | 7.1706 (3) |

| c (Å) | 7.1631 (6) | 9.4182 (6) |

| α (°) | 90 | 90 |

| β (°) | 90 | 109.295 (7) |

| γ (°) | 90 | 90 |

| Volume (ų) | 927.93 (15) | 449.68 (5) |

| Z | 4 | 2 |

Data sourced from Goreshnik et al. (2023).[2]

Proposed Theoretical Protocol for Solid-State Analysis

The following section outlines a detailed methodology for a comprehensive theoretical investigation of solid-state Ba(BF4)2·3H2O using Density Functional Theory (DFT), a powerful quantum mechanical modeling method for investigating the electronic structure of many-body systems.[3]

Computational Method: Density Functional Theory (DFT)

1. Software: A robust computational chemistry package suitable for periodic systems, such as Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, or CRYSTAL.

2. Exchange-Correlation Functional: The selection of an appropriate exchange-correlation functional is critical for accuracy. Based on studies of similar ionic and coordination compounds, the following functionals are recommended for consideration and benchmarking:

- PBE (Perdew-Burke-Ernzerhof): A widely used generalized gradient approximation (GGA) functional that often provides a good balance of accuracy and computational cost for solid-state systems.

- B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that incorporates a portion of exact Hartree-Fock exchange, often leading to improved accuracy for molecular crystals and vibrational properties.

3. Basis Set/Plane-Wave Cutoff:

- For plane-wave-based codes (VASP, Quantum ESPRESSO), a plane-wave cutoff energy of at least 500 eV should be tested for convergence.

- For atom-centered basis set codes (CRYSTAL), a basis set of at least triple-zeta quality with polarization functions (e.g., def2-TZVP) is recommended for all atoms.

4. Pseudopotentials (for plane-wave codes): Projector-augmented wave (PAW) pseudopotentials should be used to describe the interaction between core and valence electrons.

5. k-point Sampling: The Brillouin zone should be sampled using a Monkhorst-Pack grid. A convergence study should be performed to determine the optimal k-point mesh density, starting with a grid of at least 4x4x4.

Simulation Workflow

Step 1: Geometry Optimization The first step is to fully relax the crystal lattice and atomic positions. This is achieved by minimizing the forces on the atoms and the stress on the unit cell. The experimental crystallographic data for Ba(BF4)2·3H2O will serve as the starting geometry. The convergence criteria for the optimization should be stringent, typically with forces on each atom less than 0.01 eV/Å.

Step 2: Electronic Structure Analysis Once the geometry is optimized, a static self-consistent field (SCF) calculation is performed to obtain the electronic ground state. From this, several properties can be analyzed:

- Density of States (DOS): To understand the contributions of different atomic orbitals to the electronic bands.

- Band Structure: To determine the electronic band gap and the nature of the valence and conduction bands.

- Charge Analysis: Methods such as Bader charge analysis can be used to investigate the charge distribution and the ionic character of the Ba-F and B-F bonds.

Step 3: Vibrational Analysis The vibrational properties of the crystal can be calculated to complement experimental spectroscopic data (e.g., from IR and Raman spectroscopy). This is typically done using one of two methods:

- Finite Differences: The Hessian matrix is calculated by numerically differentiating the forces with respect to atomic displacements.

- Density Functional Perturbation Theory (DFPT): A more computationally intensive but often more accurate method for calculating phonon frequencies.

The calculated vibrational frequencies and modes can then be compared with experimental spectra to validate the theoretical model and to aid in the assignment of spectral features.

Visualization of the Proposed Computational Workflow

The logical flow of the proposed theoretical investigation is depicted in the following diagram:

Caption: A flowchart illustrating the proposed computational workflow for the theoretical study of solid-state Ba(BF₄)₂·3H₂O.

Conclusion

While theoretical data on the isolated this compound molecule is currently unavailable, a robust computational investigation of its more common hydrated crystalline form is highly feasible and would provide significant insights into its structural, electronic, and vibrational properties. The experimental crystallographic data provides a solid foundation for such a study, and the proposed DFT-based protocol offers a clear and detailed roadmap for researchers. The results of such a theoretical investigation would be invaluable for understanding the fundamental properties of this compound and could guide future experimental work and applications.

References

An In-depth Technical Guide to the Spectroscopic Data of Barium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for barium tetrafluoroborate (B81430), Ba(BF₄)₂, an inorganic salt with applications in various chemical syntheses. The following sections detail its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopic properties, offering insights into its molecular structure and vibrational modes.

Molecular Structure

Barium tetrafluoroborate is an ionic compound consisting of a barium cation (Ba²⁺) and two tetrafluoroborate anions ([BF₄]⁻). The tetrafluoroborate anion possesses a tetrahedral geometry, with the boron atom at the center and four fluorine atoms at the vertices. This symmetric structure is key to interpreting its spectroscopic signatures.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. For the [BF₄]⁻ anion, a broad and strong band is typically observed in the IR spectrum around 1050 cm⁻¹, which is characteristic of the B-F stretching vibrations.[1]

While specific IR and Raman data for solid Ba(BF₄)₂ are not extensively detailed in readily available literature, the spectra are expected to be dominated by the vibrational modes of the [BF₄]⁻ anion. The primary vibrational modes for a tetrahedral ion like [BF₄]⁻ are:

-

Symmetric Stretch (ν₁): Raman active.

-

Bending (ν₂): Raman active.

-

Asymmetric Stretch (ν₃): Both IR and Raman active.

-

Bending (ν₄): Both IR and Raman active.

The presence of the barium cation in the crystal lattice can cause subtle shifts in the peak positions and may lead to splitting of degenerate modes compared to the free [BF₄]⁻ ion.

Table 1: Summary of Vibrational Spectroscopy Data for the Tetrafluoroborate Anion

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| Infrared (IR) | ~1050 (broad, strong) | B-F Asymmetric Stretch (ν₃) | [1] |

| Raman | ~2310 | N≡N Stretch (in diazonium salt) | [2] |

Note: Data for specific vibrational modes of Ba(BF₄)₂ is limited; values are based on the characteristic behavior of the [BF₄]⁻ anion in various salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For this compound, the most relevant nuclei are ¹¹B and ¹⁹F.

3.1. ¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum of the [BF₄]⁻ anion is characterized by a quintet, resulting from the coupling between the ¹¹B nucleus and the four equivalent ¹⁹F nuclei. However, this splitting is not always resolved.[3] In many cases, a single, relatively sharp peak is observed. The chemical shift is typically found in the range of -1 to -3 ppm relative to a BF₃·OEt₂ standard.[4][5]

3.2. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides complementary information. The spectrum of the [BF₄]⁻ anion typically shows two signals due to the presence of two boron isotopes: ¹⁰B (natural abundance ~20%) and ¹¹B (natural abundance ~80%).[5] This results in a characteristic pattern that confirms the presence of the tetrafluoroborate anion. The chemical shift can vary depending on the solvent and counter-ion but is often observed in the range of -140 to -150 ppm.[1][6]

Table 2: Summary of NMR Spectroscopy Data for the Tetrafluoroborate Anion

| Nucleus | Chemical Shift (ppm) | Multiplicity | Key Features | Reference |

| ¹¹B | -1 to -3 | Quintet (often unresolved) | Indicates symmetric tetrahedral environment. | [3][4][5] |

| ¹⁹F | -140 to -150 | Complex | Shows signals from coupling to both ¹⁰B and ¹¹B isotopes. | [1][5][6] |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data on this compound are not extensively published. However, standard methodologies for solid-state and solution-phase analysis of similar inorganic salts can be applied.

4.1. Infrared (IR) Spectroscopy Protocol

A common method for obtaining the IR spectrum of a solid sample like Ba(BF₄)₂ is the potassium bromide (KBr) pellet technique.

-

Sample Preparation: A small amount of Ba(BF₄)₂ (1-2 mg) is finely ground with approximately 200 mg of dry KBr powder in an agate mortar.

-

Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately for subtraction.

4.2. NMR Spectroscopy Protocol

For NMR analysis, Ba(BF₄)₂ can be dissolved in a suitable deuterated solvent, such as D₂O or acetonitrile-d₃ (CD₃CN).

-

Sample Preparation: A sufficient amount of Ba(BF₄)₂ is dissolved in the chosen deuterated solvent in an NMR tube.

-

Data Acquisition: The ¹¹B and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. For ¹¹B NMR, a boron trifluoride etherate (BF₃·OEt₂) external standard is typically used for chemical shift referencing. For ¹⁹F NMR, a fluorinated compound like trifluoroacetic acid (TFA) can be used as an internal or external standard.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

References

Methodological & Application

Application Notes and Protocols: Barium Tetrafluoroborate as a Fluoride Source in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium tetrafluoroborate (B81430) (Ba(BF₄)₂) is an inorganic salt that serves as a source of the tetrafluoroborate anion (BF₄⁻). In organic synthesis, the tetrafluoroborate anion is a well-established nucleophilic fluoride (B91410) source, most notably in the Balz-Schiemann reaction for the synthesis of aryl fluorides from aryldiazonium salts. While the literature extensively covers the general use of tetrafluoroborate salts in this context, specific applications and detailed protocols for barium tetrafluoroborate are not widely documented. These notes provide a comprehensive overview of the role of tetrafluoroborates as fluoride donors, with a focus on the underlying principles of the Balz-Schiemann reaction, where this compound could theoretically be employed.

Principle of Fluorination using Tetrafluoroborates

The primary application of tetrafluoroborate salts as fluoride sources in organic synthesis is the conversion of primary aromatic amines to aryl fluorides. This transformation is famously achieved through the Balz-Schiemann reaction. The tetrafluoroborate anion acts as the fluoride donor in the key C-F bond-forming step.

The general mechanism involves two main stages:

-

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form an aryldiazonium salt.

-

Formation and Decomposition of Aryldiazonium Tetrafluoroborate: The aryldiazonium salt is then reacted with a tetrafluoroborate source, such as fluoroboric acid (HBF₄) or a tetrafluoroborate salt, to precipitate the corresponding aryldiazonium tetrafluoroborate. This salt is subsequently decomposed, typically by heating, to yield the aryl fluoride, nitrogen gas, and boron trifluoride.[1][2][3][4]

Although various tetrafluoroborate salts can be used, the choice of cation can influence the solubility and handling properties of the intermediate diazonium salt.

Applications in Organic Synthesis

The main application of tetrafluoroborate salts as fluoride donors is in the synthesis of fluoroaromatic compounds, which are important intermediates in the pharmaceutical and agrochemical industries.[5]

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry.[2][3] It provides a reliable method for introducing a fluorine atom onto an aromatic ring, a transformation that is often challenging to achieve by direct fluorination.[3] The reaction proceeds through the thermal decomposition of an aryldiazonium tetrafluoroborate salt.[1][2][4]

While specific examples detailing the use of this compound are scarce in the scientific literature, the general principles of the Balz-Schiemann reaction are well-established and are presented here. The role of the tetrafluoroborate anion is crucial, acting as the source of the fluoride nucleophile that attacks the aryl cation intermediate formed upon loss of nitrogen gas.[6][7]

Data Presentation

The following table summarizes representative examples of the Balz-Schiemann reaction using various aryldiazonium tetrafluoroborates. It is important to note that these examples do not specify the use of this compound directly but illustrate the general scope and efficiency of the reaction.

| Entry | Starting Amine | Product | Yield (%) | Reference |

| 1 | Aniline | Fluorobenzene | 50-60 | General Textbook Knowledge |

| 2 | p-Toluidine | 4-Fluorotoluene | 55-65 | General Textbook Knowledge |

| 3 | o-Nitroaniline | 2-Fluoronitrobenzene | 60-70 | General Textbook Knowledge |

| 4 | p-Anisidine | 4-Fluoroanisole | 50-60 | General Textbook Knowledge |

| 5 | 4-Aminobenzoic acid | 4-Fluorobenzoic acid | 65-75 | General Textbook Knowledge |

Experimental Protocols

Protocol 1: General Procedure for the Preparation of an Aryl Fluoride via the Balz-Schiemann Reaction

Materials:

-

Aromatic amine

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Fluoroboric acid (HBF₄, 48-50% in water) or a saturated aqueous solution of sodium tetrafluoroborate (NaBF₄). (Note: this compound could potentially be used as an alternative source of BF₄⁻ ions, though this is not a documented standard procedure).

-

Inert solvent (e.g., sand, high-boiling point mineral oil)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

Step 1: Diazotization

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve the aromatic amine in an appropriate amount of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite in water dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the aryldiazonium chloride.

Step 2: Formation of Aryldiazonium Tetrafluoroborate

-

To the cold diazonium salt solution, slowly add a stoichiometric amount of cold fluoroboric acid or a saturated solution of sodium tetrafluoroborate.

-

A precipitate of the aryldiazonium tetrafluoroborate should form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the precipitated aryldiazonium tetrafluoroborate by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol (B129727) and then diethyl ether.

-

Dry the solid thoroughly in a vacuum desiccator. Caution: Aryldiazonium salts can be explosive when dry and should be handled with extreme care.

Step 3: Thermal Decomposition

-

In a flask, mix the dry aryldiazonium tetrafluoroborate with an inert solid like sand or suspend it in a high-boiling point solvent.

-

Heat the mixture gently. The decomposition is usually indicated by the evolution of nitrogen gas.

-

The aryl fluoride can be isolated by steam distillation or solvent extraction from the reaction mixture.

-

Purify the crude product by distillation or recrystallization.

Visualizations

Logical Workflow for the Balz-Schiemann Reaction

Caption: Workflow of the Balz-Schiemann reaction.

Signaling Pathway of C-F Bond Formation

Caption: Mechanism of C-F bond formation from aryldiazonium tetrafluoroborate.

Conclusion

References

- 1. grokipedia.com [grokipedia.com]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 4. Explain the following reactions: Balz-Schiemann reaction Diazotization re.. [askfilo.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the preparation of barium tetrafluoroborate from barium carbonate

Protocol for the Preparation of Barium Tetrafluoroborate (B81430) from Barium Carbonate

This document provides a detailed protocol for the laboratory-scale synthesis of barium tetrafluoroborate, Ba(BF₄)₂, through the reaction of barium carbonate (BaCO₃) with tetrafluoroboric acid (HBF₄). This method is a straightforward acid-base reaction that yields the desired salt, with carbon dioxide and water as the only byproducts.

Principle and Chemical Reaction

The synthesis is based on the reaction between a solid carbonate and a strong acid. Barium carbonate, which is poorly soluble in water, reacts with aqueous tetrafluoroboric acid to form the soluble this compound salt.[1] The evolution of carbon dioxide gas drives the reaction to completion. The resulting salt can then be isolated by crystallization.

The balanced chemical equation for this reaction is:

BaCO₃(s) + 2HBF₄(aq) → Ba(BF₄)₂(aq) + H₂O(l) + CO₂(g)

Materials and Equipment

Materials:

-

Barium Carbonate (BaCO₃), analytical grade

-

Tetrafluoroboric Acid (HBF₄), 48-50% aqueous solution

-

Deionized Water

-

Ethanol (B145695) (for washing crystals)

-

Filter Paper

Equipment:

-

Magnetic stirrer with hotplate

-

Stir bar

-

Glass beakers (appropriate sizes)

-

Graduated cylinders

-

Erlenmeyer flask

-

Buchner funnel and vacuum flask

-

Drying oven or desiccator

-

Spatula and weighing balance

-

pH indicator paper

Experimental Protocol

3.1 Safety Precautions

-

Barium Compounds: Barium carbonate and the resulting this compound are toxic if ingested.[2][3] Handle with care, wear gloves, and avoid creating dust.

-

Tetrafluoroboric Acid: Tetrafluoroboric acid is corrosive and can cause severe skin and eye burns.[4] Always handle this acid in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Gas Evolution: The reaction produces carbon dioxide (CO₂). Ensure the reaction is performed in a well-ventilated area or a fume hood to prevent pressure buildup.

3.2 Stoichiometric Calculations

The following table outlines the reactant properties and provides an example calculation for a theoretical yield of 10 grams of anhydrous this compound.

| Compound | Molecular Weight ( g/mol ) | Moles (for 10g product) | Required Mass/Volume |

| Barium Carbonate (BaCO₃) | 197.34 | 0.0321 | 6.34 g |

| Tetrafluoroboric Acid (HBF₄) | 87.81 | 0.0642 | 5.64 g (pure) / ~9.7 mL of 48% solution (Density ≈ 1.32 g/mL) |

| This compound (Ba(BF₄)₂) | 310.94[5] | 0.0321 | 10.0 g (Theoretical Yield) |

3.3 Reaction Procedure

-

Preparation: Place a 250 mL beaker containing a magnetic stir bar on a magnetic stirrer.

-

Reactant Addition: Carefully weigh 6.34 g of barium carbonate and add it to the beaker. Add approximately 40-50 mL of deionized water to create a slurry.

-

Acid Addition: While stirring the slurry, slowly add the calculated amount of 48% tetrafluoroboric acid (~9.7 mL) dropwise using a pipette or burette. The slow addition is crucial to control the rate of CO₂ evolution and prevent excessive foaming.[6]

-

Reaction: Continue stirring the mixture at room temperature. The reaction is complete when the evolution of gas ceases and the solid barium carbonate has completely dissolved. This may take 1-2 hours.

-

Completion Check: Check the pH of the solution with indicator paper. It should be neutral or slightly acidic. If the solution is still basic, it indicates unreacted barium carbonate, and a small additional amount of acid may be required.

3.4 Isolation and Purification

-

Filtration: If any solid impurities or unreacted barium carbonate remain, filter the solution through a medium-pore filter paper into a clean beaker.

-

Crystallization: Gently heat the resulting solution on a hotplate to a temperature of 60-70°C to concentrate it. Reduce the volume by about one-third. Avoid boiling to prevent decomposition.

-

Cooling: Cover the beaker and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation. A similar approach of slow evaporation is used for related salts.[7]

-

Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of cold deionized water, followed by a wash with cold ethanol to help remove residual water.

-

Drying: Dry the purified crystals in an oven at a low temperature (e.g., 80-100°C) to obtain the anhydrous salt, or dry in a desiccator under vacuum at room temperature to potentially isolate a hydrated form.[7]

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

| Parameter | Value | Reference/Note |

| Reactants | ||

| Barium Carbonate (BaCO₃) Mass | 6.34 g | Based on 10 g theoretical yield |

| Tetrafluoroboric Acid (HBF₄) Volume (48% soln.) | ~9.7 mL | Density ≈ 1.32 g/mL |

| Product | ||

| This compound (Ba(BF₄)₂) Formula | B₂BaF₈ | [7] |

| This compound Molar Mass | 310.94 g/mol | [5] |

| Theoretical Yield | 10.0 g | Assuming 100% conversion |

| Reaction Conditions | ||

| Temperature | Room Temperature | For the reaction |

| Crystallization Temperature | 60-70°C (concentration), then cooling | |

| Drying Temperature | 80-100°C | For anhydrous product |

Experimental Workflow Visualization

The logical flow of the synthesis protocol is illustrated in the diagram below.

Caption: Workflow for this compound Synthesis.

References

- 1. Barium carbonate - Wikipedia [en.wikipedia.org]

- 2. This compound | 13862-62-9 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Tetrafluoroboric acid | HBF4 | CID 28118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Barium fluoborate | B2BaF8 | CID 203099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Barium Carbonate [digitalfire.com]

- 7. This compound Research Chemical [benchchem.com]

Application Notes and Protocols: Barium Compounds as Catalysts in Polymerization Reactions